molecular formula C8H13NOS B13316519 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol

2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13316519
M. Wt: 171.26 g/mol
InChI Key: GOALSZKQXLHXKS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(1,3-thiazol-2-yl)ethanol
  • 2,2-Dimethyl-1-(1,3-thiazol-2-yl)butan-1-ol
  • 2,2-Dimethyl-1-(1,3-thiazol-2-yl)pentan-1-ol

Uniqueness

2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the dimethyl group at the 2-position enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6(10)7-9-4-5-11-7/h4-6,10H,1-3H3

InChI Key

GOALSZKQXLHXKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=NC=CS1)O

Origin of Product

United States

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